1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CPP-115, is a novel compound that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Mécanisme D'action
1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that catalyzes the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of using this compound is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and potential side effects.
Orientations Futures
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the potential use of this compound as a treatment for epilepsy, as preclinical studies have shown promising results in reducing seizure activity. Another area of interest is the potential use of this compound as a treatment for substance use disorders, as preclinical studies have shown that it can reduce drug-seeking behavior. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety profile.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-13-11-20(12-14-21)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZFGHXPYEREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.